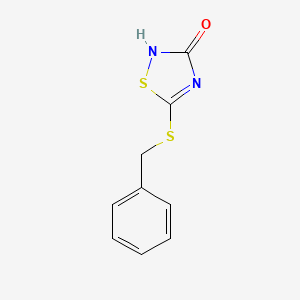

5-Benzylthio-3-hydroxy-1,2,4-thiadiazole

Description

Overview of Thiadiazole Isomers in Drug Discovery

There are four primary isomers of thiadiazole: 1,2,3-thiadiazole (B1210528), 1,2,4-thiadiazole (B1232254), 1,2,5-thiadiazole, and 1,3,4-thiadiazole (B1197879). Each of these rings serves as a valuable core in the design of new drugs. jocpr.com The 1,3,4-thiadiazole isomer is particularly well-studied and is found in numerous compounds with a broad spectrum of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties. researchgate.netnih.govnih.gov The 1,2,3-thiadiazole core is also recognized for its significant biological potential, with derivatives showing promise as antifungal, antiviral, and anticancer agents. mdpi.com The inherent properties of the thiadiazole ring, such as its ability to participate in hydrogen bonding and its metabolic stability, make it an attractive component for drug development. nih.gov

Table 1: Isomers of Thiadiazole and Their Significance

| Isomer | Structure | General Significance in Medicinal Chemistry |

|---|---|---|

| 1,2,3-Thiadiazole |  |

Investigated for antifungal, antiviral, and anticancer activities. mdpi.com |

| 1,2,4-Thiadiazole |  |

Known for its role in developing anticancer, anti-inflammatory, and antimicrobial agents. rsc.org |

| 1,2,5-Thiadiazole |  |

A core component of some therapeutic agents, though less common than other isomers. |

| 1,3,4-Thiadiazole |  |

Extensively studied and found in drugs with a wide range of activities, including antimicrobial, anticancer, and diuretic properties. researchgate.netnih.govnih.gov |

The 1,2,4-Thiadiazole Scaffold in Medicinal Chemistry

Among the isomers, the 1,2,4-thiadiazole ring is a notable scaffold with a growing presence in drug discovery. rsc.org Derivatives of 1,2,4-thiadiazole are recognized for a wide array of biological activities, including anticancer, anticonvulsant, anti-inflammatory, and antimicrobial properties. rsc.org One of the most general methods for synthesizing 3,5-disubstituted-1,2,4-thiadiazoles involves the oxidative dimerization of thioamides. acs.org The versatility of its synthesis allows for the creation of diverse libraries of compounds for screening. acs.org This scaffold is of particular interest for its potential to address contemporary health issues, positioning it as a pivotal candidate in the development of new therapeutic agents. rsc.org For instance, certain 1,2,4-thiadiazole derivatives have been designed and synthesized as potent xanthine (B1682287) oxidase inhibitors for the potential treatment of gout. nih.gov

Importance of 5-Benzylthio-3-hydroxy-1,2,4-thiadiazole in Contemporary Research

The specific compound, this compound, identified by the CAS number 56409-57-5, represents a unique combination of functional groups on the 1,2,4-thiadiazole core. chemicalbook.com While this compound is commercially available, indicating its use in chemical synthesis and research, detailed studies on its specific biological activities and medicinal applications are not extensively documented in publicly available literature.

However, the structural components of the molecule suggest potential areas of research interest. The 3-hydroxy-1,2,4-thiadiazole moiety is a known pharmacophore, and the presence of a benzylthio group at the 5-position introduces lipophilicity and potential for specific interactions with biological targets. For comparison, related structures such as N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl) acetamide (B32628) derivatives (a different isomer) have been synthesized and evaluated for their cytotoxic properties against various cancer cell lines. nih.gov Similarly, other 5-benzyl-1,3,4-thiadiazole derivatives have been investigated as potential acetylcholinesterase inhibitors for diseases like Alzheimer's. researchgate.net

Given the established biological significance of both the 1,2,4-thiadiazole scaffold and the benzylthio functional group in related molecules, this compound represents a compound with untapped potential. Further investigation is warranted to elucidate its synthesis, characterize its physicochemical properties, and screen for various biological activities, such as anticancer, antimicrobial, or enzyme inhibitory effects. Its importance in contemporary research currently lies in its potential as a building block for more complex molecules or as a candidate for screening in new drug discovery programs.

Structure

3D Structure

Properties

IUPAC Name |

5-benzylsulfanyl-1,2,4-thiadiazol-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2OS2/c12-8-10-9(14-11-8)13-6-7-4-2-1-3-5-7/h1-5H,6H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTLZSTJXXWVOJT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CSC2=NC(=O)NS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2OS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30373471 | |

| Record name | 5-Benzylthio-3-hydroxy-1,2,4-thiadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30373471 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56409-57-5 | |

| Record name | 5-Benzylthio-3-hydroxy-1,2,4-thiadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30373471 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 56409-57-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Spectroscopic and Structural Characterization Techniques in Thiadiazole Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of a molecule.

In the ¹H NMR spectrum of 5-benzylthio-3-hydroxy-1,2,4-thiadiazole, distinct signals would be expected to correspond to the different types of protons present in the molecule. The protons of the benzyl (B1604629) group's phenyl ring would typically appear as a multiplet in the aromatic region, generally between δ 7.2 and 7.5 ppm. The two protons of the methylene (B1212753) bridge (-CH₂-) connecting the sulfur atom to the phenyl ring would likely produce a singlet around δ 4.0-4.6 ppm. oakwoodchemical.com The hydroxyl (-OH) proton is expected to show a broad singlet, the chemical shift of which can vary significantly depending on the solvent and concentration.

Table 1: Expected ¹H NMR Chemical Shifts for this compound

| Proton Type | Expected Chemical Shift (δ, ppm) | Multiplicity |

| Phenyl (Ar-H) | 7.2 - 7.5 | Multiplet |

| Methylene (-S-CH₂-Ar) | 4.0 - 4.6 | Singlet |

| Hydroxyl (-OH) | Variable | Broad Singlet |

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, the carbon atoms of the thiadiazole ring are expected at the lower field (higher ppm values), typically in the range of δ 160-180 ppm, due to the influence of the electronegative nitrogen and sulfur atoms. The carbons of the phenyl ring would resonate in the δ 127-138 ppm region. The methylene carbon of the benzylthio group is anticipated to appear around δ 35-40 ppm. oakwoodchemical.com

Table 2: Expected ¹³C NMR Chemical Shifts for this compound

| Carbon Type | Expected Chemical Shift (δ, ppm) |

| Thiadiazole Ring Carbons | 160 - 180 |

| Phenyl Ring Carbons | 127 - 138 |

| Methylene Carbon (-S-CH₂-Ar) | 35 - 40 |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands. A broad band in the region of 3200-3600 cm⁻¹ would indicate the O-H stretching of the hydroxyl group. The C-H stretching vibrations of the aromatic and methylene groups would be observed around 3000-3100 cm⁻¹ and 2900-3000 cm⁻¹, respectively. The C=N stretching of the thiadiazole ring typically appears in the 1500-1600 cm⁻¹ region. ijpcbs.comdergipark.org.tr The C-S stretching vibrations are generally weaker and found in the 600-800 cm⁻¹ range.

Table 3: Expected IR Absorption Bands for this compound

| Functional Group | Expected Absorption Frequency (ν, cm⁻¹) |

| O-H Stretch (Hydroxyl) | 3200 - 3600 (broad) |

| C-H Stretch (Aromatic) | 3000 - 3100 |

| C-H Stretch (Aliphatic) | 2900 - 3000 |

| C=N Stretch (Thiadiazole Ring) | 1500 - 1600 |

| C-S Stretch | 600 - 800 |

Mass Spectrometry (MS) for Molecular Weight Determination

Mass spectrometry (MS) is used to determine the molecular weight of a compound and can also provide information about its structure through fragmentation patterns. For this compound (C₉H₈N₂OS₂), the molecular ion peak [M]⁺ would be expected at a mass-to-charge ratio (m/z) of approximately 224.3. spectrabase.com Common fragmentation patterns for related benzylthio compounds include the cleavage of the benzyl group, which would result in a prominent peak at m/z 91, corresponding to the benzyl cation [C₇H₇]⁺. nist.gov

Table 4: Expected Mass Spectrometry Data for this compound

| Ion | Expected m/z |

| [M]⁺ | ~224.3 |

| [C₇H₇]⁺ | 91 |

Elemental Analysis for Compositional Verification

Elemental analysis is a crucial technique to verify the elemental composition of a synthesized compound. The experimentally determined percentages of carbon, hydrogen, nitrogen, and sulfur should align with the calculated theoretical values based on the molecular formula C₉H₈N₂OS₂.

Table 5: Theoretical Elemental Composition of this compound

| Element | Theoretical Percentage (%) |

| Carbon (C) | 48.19 |

| Hydrogen (H) | 3.60 |

| Nitrogen (N) | 12.49 |

| Oxygen (O) | 7.13 |

| Sulfur (S) | 28.59 |

Biological Activities and Mechanistic Investigations of 5 Benzylthio 3 Hydroxy 1,2,4 Thiadiazole and Its Research Analogues

Anticancer and Cytotoxic Potential

Derivatives of 1,3,4-thiadiazole (B1197879) are prominent in anticancer research, with many studies highlighting their ability to inhibit the proliferation of a wide range of human cancer cell lines. nih.govtandfonline.com The anticancer effect is often enhanced by the presence of an aromatic ring at the 5th position of the thiadiazole core. mdpi.com

In Vitro Cytotoxicity Assays against Human Cancer Cell Lines

Analogues featuring the 5-benzylthio-1,3,4-thiadiazole core have demonstrated significant cytotoxic effects across numerous human cancer cell lines. The antiproliferative activity is evaluated using assays such as the MTT assay, with results typically reported as IC₅₀ values (the concentration required to inhibit 50% of cell growth).

For instance, a series of N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-2-(4-(trifluoromethyl)phenyl)acetamide derivatives showed potent activity. The most effective compound in this series, featuring a meta-methoxy group on the benzyl (B1604629) ring, recorded an IC₅₀ value of 9 µM against the MDA breast cancer cell line. nih.govresearchgate.net Other studies on N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-2-(3-methoxyphenyl)acetamide derivatives found high inhibitory potency against prostate cancer (PC3) and neuroblastoma (SKNMC) cell lines, with IC₅₀ values of 22.19 µM and 5.41 µM, respectively. nih.gov

The cytotoxic profile of various 1,3,4-thiadiazole analogues against several cancer cell lines is summarized below.

| Compound Class | Cell Line | IC₅₀ (µM) | Reference |

| 1,3,4-Thiadiazole-2-yl-imino-thiazolidine-4-one | MCF-7 | 3.85 - 43.5 | nih.gov |

| 1,3,4-Thiadiazole-2-yl-imino-thiazolidine-4-one | PC3 | >25 | nih.gov |

| N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl) acetamide (B32628) | MDA | 9 | nih.govresearchgate.net |

| N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl) acetamide | PC3 | >25 | nih.govresearchgate.net |

| N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl) acetamide | U87 | >25 | nih.govresearchgate.net |

| N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl) acetamide | SKNMC | 5.41 | nih.gov |

| N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl) acetamide | HT29 | >50 | nih.gov |

| Thiadiazole-based derivatives (Comp. 7b) | MCF-7 | 6.13 | nih.gov |

| Thiadiazole-based derivatives (Comp. 13b) | MCF-7 | ~4.0 | nih.gov |

| Thiadiazole-based derivatives (Comp. 13b) | HepG2 | ~11.8 | nih.gov |

| Thiadiazole-based derivatives (Comp. 13b) | HCT-116 | ~4.0 | nih.gov |

| 2-Amino-1,3,4-thiadiazole (FABT) | A549 | Potent | nih.gov |

Induction of Apoptosis and Cell Cycle Modulation

A primary mechanism through which thiadiazole derivatives exert their anticancer effects is the induction of apoptosis (programmed cell death) and interference with the normal cell cycle progression in cancer cells. bepls.com

Flow cytometry analyses have revealed that potent 1,3,4-thiadiazole analogues can cause cell cycle arrest at various phases. For example, certain thiadiazole-based derivatives induce G2/M phase arrest in MCF-7 breast cancer cells and pancreatic cancer cell lines. nih.govmdpi.com Other studies have shown that different analogues can arrest the cell cycle in the G0/G1 phase or lead to a significant increase in the sub-G1 population, which is a hallmark of apoptosis. rsc.orgnih.govrsc.org For example, a lead 1,3,4-thiadiazole compound induced 25.3% apoptotic death in MCF-7 cells. nih.gov Another potent derivative, compound 13b, increased apoptosis levels from 2% to 52% in the same cell line. nih.gov This induction of apoptosis is often confirmed by observing an increased ratio of the pro-apoptotic protein Bax to the anti-apoptotic protein Bcl-2 and the activation of caspases. nih.govnih.gov

Targeted Molecular Pathways

The anticancer activity of 1,3,4-thiadiazole derivatives is linked to their ability to inhibit specific molecular targets crucial for cancer cell survival and proliferation. bepls.com

Tyrosine Kinase Inhibition: Many analogues have been developed as tyrosine kinase inhibitors. For example, derivatives of N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)benzamide have been identified as potent dual inhibitors of Abl and Src tyrosine kinases. nih.gov

VEGFR-2 Inhibition: Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a key mediator of angiogenesis (the formation of new blood vessels), a process vital for tumor growth and metastasis. mdpi.com Several series of 1,3,4-thiadiazole derivatives have been designed and evaluated as potent VEGFR-2 inhibitors. nih.govnih.govmdpi.comrsc.org One standout compound exhibited a VEGFR-2 inhibition IC₅₀ of 40.65 nM. nih.gov Another showed an IC₅₀ of 41.51 nM, outperforming the reference drug sorafenib. nih.gov Molecular docking studies suggest these compounds bind effectively to the ATP-binding site of the VEGFR-2 kinase domain. mdpi.com

EGFR Inhibition: The Epidermal Growth Factor Receptor (EGFR) is another critical target in cancer therapy. Docking studies of certain 1,3,4-thiadiazole derivatives have shown strong binding affinity towards the EGFR active site, mediated by hydrogen bonds and hydrophobic interactions. mdpi.com

Caspase Activation: The induction of apoptosis by these compounds is often mediated through the activation of caspases, which are the executive enzymes of programmed cell death. Studies have demonstrated that treatment with thiadiazole derivatives leads to elevated levels of initiator caspases (caspase-8, caspase-9) and executioner caspases (caspase-3), confirming the activation of both extrinsic and intrinsic apoptotic pathways. mdpi.comnih.govnih.govrsc.org

Comparative Efficacy with Reference Anticancer Agents

The therapeutic potential of new compounds is often benchmarked against existing, clinically approved anticancer drugs. In numerous studies, novel 1,3,4-thiadiazole derivatives have shown efficacy comparable or superior to standard agents.

Imatinib: A potent N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl) acetamide analogue demonstrated a higher activity against the MDA breast cancer cell line (IC₅₀ = 9 µM) compared to Imatinib (IC₅₀ = 20 µM). nih.govresearchgate.net

Sorafenib: Several thiadiazole derivatives designed as VEGFR-2 inhibitors have outperformed Sorafenib in both enzymatic inhibition assays and cellular cytotoxicity assays. One derivative showed a VEGFR-2 inhibition IC₅₀ of 40.65 nM, compared to 53.32 nM for Sorafenib. nih.gov Another was more potent against the MCF-7 cell line (IC₅₀ = 6.13 µM) than Sorafenib (IC₅₀ = 7.26 µM). nih.gov In a separate study, benzothiazole-thiadiazole hybrids were found to be significantly safer on normal cells than Sorafenib while exhibiting potent cytotoxicity against cancer cells and comparable VEGFR-2 enzyme inhibition. mdpi.com

Antimicrobial Activities

The 1,3,4-thiadiazole scaffold is a bioisostere of the thiazole (B1198619) ring found in some cephalosporin (B10832234) antibiotics, making it a promising core for the development of new antimicrobial agents to combat drug-resistant pathogens. nih.gov

Antibacterial Spectrum and Potency against Gram-Positive and Gram-Negative Strains

Derivatives of 1,3,4-thiadiazole have been tested against a wide range of bacteria, showing varying degrees of activity.

Research on N-(5-benzylthio-1,3,4-thiadiazol-2-yl) and N-(5-benzylsulfonyl-1,3,4-thiadiazol-2-yl) derivatives of piperazinyl quinolones revealed significant activity, particularly against Gram-positive bacteria. Some of these compounds exhibited high potency against Staphylococcus aureus and Staphylococcus epidermidis, with activity comparable or superior to the reference drugs norfloxacin (B1679917) and ciprofloxacin. However, activity against Gram-negative strains like Escherichia coli and Pseudomonas aeruginosa was generally more moderate. nih.gov

Other studies on different 1,3,4-thiadiazole derivatives have reported good inhibitory effects against both Gram-positive (Bacillus subtilis, S. aureus) and Gram-negative (E. coli, P. aeruginosa) bacteria. nih.govneliti.com The table below presents the minimum inhibitory concentration (MIC) values for some representative compounds.

| Compound Class | Bacterial Strain | MIC (µg/mL) | Reference |

| Quinolone-Thiadiazole Hybrids | Staphylococcus aureus | 0.5 - >128 | nih.gov |

| Quinolone-Thiadiazole Hybrids | Staphylococcus epidermidis | 0.03 - >128 | nih.gov |

| Quinolone-Thiadiazole Hybrids | Escherichia coli | 1 - >128 | nih.gov |

| Quinolone-Thiadiazole Hybrids | Pseudomonas aeruginosa | 32 - >128 | nih.gov |

| 5-Aryl-1,3,4-thiadiazol-2-amines | Staphylococcus aureus | 20 - 28 | nih.gov |

| 5-Aryl-1,3,4-thiadiazol-2-amines | Bacillus subtilis | 20 - 28 | nih.gov |

| 5-Aryl-1,3,4-thiadiazol-2-amines | Escherichia coli | 24 - 40 | nih.gov |

| 5-Aryl-1,3,4-thiadiazol-2-amines | Pseudomonas aeruginosa | 24 - 40 | nih.gov |

| Tris-1,3,4-thiadiazole derivative | Staphylococcus aureus | Good Activity | nih.gov |

| Tris-1,3,4-thiadiazole derivative | Escherichia coli | Weak Activity | nih.gov |

Antifungal Efficacy against Pathogenic Fungi (e.g., Candida albicans, Aspergillus fumigatus, Aspergillus flavus, Fusarium monoliforme)

The 1,3,4-thiadiazole scaffold, an isomer of the 1,2,4-thiadiazole (B1232254) ring system, has demonstrated a range of antifungal activities. Studies have shown that certain derivatives of 1,3,4-thiadiazole exhibit inhibitory effects against various pathogenic fungi, including species of Candida and Aspergillus. mdpi.com For instance, some 2,5-disubstituted 1,3,4-thiadiazole compounds have been noted for their activity against these fungi. mdpi.com However, specific research evaluating the antifungal efficacy of 5-Benzylthio-3-hydroxy-1,2,4-thiadiazole or its close analogues against key pathogens like Candida albicans, Aspergillus fumigatus, Aspergillus flavus, or Fusarium monoliforme is not extensively documented in current literature. The antifungal potential of the 1,2,4-thiadiazole core, particularly with a benzylthio substitution, remains an area for future investigation.

Antileishmanial Properties against Parasitic Organisms (e.g., Leishmania major)

The thiadiazole nucleus is a recognized scaffold in the search for new antiprotozoal agents. nih.gov Numerous studies have focused on the 1,3,4-thiadiazole isomer, revealing significant inhibitory activity against Leishmania species. nih.govnih.govmui.ac.ir Derivatives such as 5-(nitroheteroaryl)-1,3,4-thiadiazoles have shown potent antileishmanial effects against Leishmania major. nih.govnih.gov Some research has specifically explored compounds with substitutions at the C-2 position of the 1,3,4-thiadiazole ring, indicating that the nature of the substituent group is crucial for activity. mui.ac.ir

Despite the promising results for the 1,3,4-thiadiazole isomer, there is a notable lack of research on the antileishmanial properties of the 1,2,4-thiadiazole scaffold, including this compound, against Leishmania major. The potential of this specific heterocyclic system as a source for new leishmanicidal agents is yet to be explored.

Investigation of Antimicrobial Mechanisms (e.g., Enzyme Inhibition: Tyrosyl-tRNA synthetase, N-myristoyl transferase)

Aminoacyl-tRNA synthetases, such as Tyrosyl-tRNA synthetase (TyrRS), are essential for protein synthesis and are considered promising targets for new antibacterial drugs. nih.govresearchgate.net Similarly, N-myristoyl transferase (NMT), an enzyme that catalyzes a crucial lipid modification of proteins involved in signal transduction, has emerged as a therapeutic target in the development of anticancer and antifungal agents. nih.gov

However, based on available scientific literature, there are no specific studies linking this compound or other 1,2,4-thiadiazole derivatives to the inhibition of Tyrosyl-tRNA synthetase or N-myristoyl transferase. While these enzymes are validated targets, research into their inhibition by this particular class of compounds has not been reported. The mechanism of action for any potential antimicrobial activity of this compound remains to be elucidated.

Other Pharmacological Research Areas

Anti-inflammatory Properties

The thiadiazole scaffold is recognized for its potential in developing new anti-inflammatory agents. mdpi.comresearchgate.netmdpi.comhumanjournals.com Both 1,3,4-thiadiazole and 1,2,4-triazole (B32235) derivatives, which are structurally related, have been subjects of research for analgesic and anti-inflammatory activities. nih.gov The fusion of triazole and thiadiazole rings has resulted in compounds with notable anti-inflammatory effects in preclinical models. nih.gov Compounds containing the 1,3,4-thiadiazole ring have been shown to possess anti-inflammatory properties, highlighting the therapeutic potential of this heterocyclic system. mdpi.comresearchgate.net While the general thiadiazole class is of interest, specific investigations into the anti-inflammatory activity of this compound are not currently available.

Anticonvulsant Activities

The thiadiazole core structure is a prominent feature in many compounds investigated for central nervous system activity, including anticonvulsant effects. researchgate.netmdpi.comfrontiersin.org The 1,3,4-thiadiazole scaffold, in particular, has been extensively modified to produce agents with potent anticonvulsant properties in various preclinical models, such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests. frontiersin.org The mechanism for some of these derivatives is thought to involve the GABAergic system. frontiersin.org

Notably, research has also extended to the 1,2,4-thiadiazole isomer. A review of synthetic methods and activities of thiadiazoles highlights that series of substituted 1,2,4-thiadiazoles have been synthesized and screened for anticonvulsant activity, with many showing protection in the MES screen. This indicates that the 1,2,4-thiadiazole nucleus is a viable scaffold for the development of new anticonvulsant agents. However, specific data on the anticonvulsant profile of this compound has not been reported.

Table 1: Anticonvulsant Activity of Selected Thiadiazole Analogues This table presents data for related thiadiazole structures to illustrate the potential of the scaffold, as specific data for this compound is not available.

| Compound Class | Test Model | Activity Noted |

|---|---|---|

| 1,3,4-Thiadiazole Derivatives | MES & scPTZ | Potent anticonvulsant activity observed for various derivatives. frontiersin.org |

| 1,2,4-Thiadiazole Derivatives | MES | Protection against seizures demonstrated for several synthesized series. |

| Triazolo[3,4-b]thiadiazoles | MES & Chemical-induced | Broad-spectrum activity, potentially via the GABAergic system. |

Antidepressant Effects

Derivatives of the thiadiazole ring system have been investigated for their potential antidepressant-like effects. researchgate.netmdpi.com Several studies focusing on 1,3,4-thiadiazole derivatives have demonstrated significant antidepressant activity in preclinical models like the tail-suspension test. mdpi.com

One study on 2-amino-5-sulfanyl-1,3,4-thiadiazole derivatives identified a compound, 5-(3-methoxybenzylsulfanyl)-1,3,4-thiadiazol-2-ylamine (a benzylthio analogue), as a promising agent with a mixed antidepressant-anxiolytic activity profile. acs.org This finding suggests that the benzylthio moiety, in combination with a thiadiazole core, may be favorable for achieving antidepressant effects. Despite this promising result for a 1,3,4-thiadiazole analogue, research into the antidepressant potential of the 1,2,4-thiadiazole isomer, and specifically this compound, is lacking.

Table 2: Antidepressant-like Activity of a Benzylthio-1,3,4-Thiadiazole Analogue Data for a structural analogue is provided to highlight the potential of the benzylthio-thiadiazole combination.

| Compound Name | Core Scaffold | Pharmacological Profile |

|---|---|---|

| 5-(3-methoxybenzylsulfanyl)-1,3,4-thiadiazol-2-ylamine | 1,3,4-Thiadiazole | Possesses marked antidepressant and anxiolytic properties in preclinical models. acs.org |

Antioxidant Investigations

The antioxidant potential of the 1,3,4-thiadiazole and 1,2,4-triazole scaffolds, core structures in the analogue landscape of this compound, has been a subject of significant research interest. The rationale for this focus often lies in combining fragments known to interfere with oxidative processes, such as phenols which can interrupt radical reactions, and sulfur- and nitrogen-containing heterocycles which may decompose hydroperoxides and chelate metals. mdpi.com

Studies on various 1,3,4-thiadiazole derivatives have demonstrated notable antioxidant activity. In one study, a series of 1,3,4-thiadiazole linked 4-thiazolidinone (B1220212) derivatives were synthesized and evaluated using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical scavenging assay. saudijournals.com Two compounds in particular, TZD 5 and TZD 3, showed promising antioxidant activity with IC50 values of 27.50 µM and 28.00 µM, respectively, which were comparable to the standard, ascorbic acid (IC50 of 29.2 µM). saudijournals.com

Similarly, research into other disubstituted 1,3,4-thiadiazoles revealed that compound N-(2,4-Dimethylphenyl)-5-(4-nitrophenyl)-1,3,4-thiadiazol-2-amine exhibited excellent antioxidant activity, surpassing the standard drug used in the assay. nih.gov Further investigations into fused heterocyclic systems, such as nih.govthaiscience.infonih.govtriazolo[3,4-b] nih.govnih.govijpsdronline.comthiadiazole derivatives, also identified compounds with excellent antioxidant effects in DPPH assays. rjpbcs.com The presence of the N-C=S pharmacophoric moiety is considered a key contributor to the biological activities of these fused systems. rjpbcs.com

The following table summarizes the antioxidant activity of selected thiadiazole derivatives from a DPPH radical scavenging assay.

| Compound ID | Structure | IC50 (µM) |

| TZD 3 | 2-(3-Nitrophenyl)-3-(5-phenyl-1,3,4-thiadiazol-2-yl)-1,3-thiazolidin-4-one | 28.00 |

| TZD 5 | 2-(3-Hydroxyphenyl)-3-(5-phenyl-1,3,4-thiadiazol-2-yl)-1,3-thiazolidin-4-one | 27.50 |

| Ascorbic Acid | Standard | 29.2 |

| Data sourced from a study on 1,3,4-thiadiazole linked 4-thiazolidinone derivatives. saudijournals.com |

Antitubercular Research

The 1,3,4-thiadiazole ring is a recognized scaffold in the development of new antitubercular agents, largely due to the presence of a toxophoric N=C-S moiety. dovepress.com A variety of derivatives have been synthesized and tested against Mycobacterium tuberculosis. For instance, a series of pyrrolyl thiadiazoles were evaluated against the M. tuberculosis H37Rv strain, with several compounds showing significant activity. dovepress.com Molecular docking studies for these compounds suggested inhibition of the enoyl-acyl carrier protein reductase (ENR), a key enzyme in mycobacterial cell wall synthesis, through interactions with key amino acid residues like Tyr158 and the cofactor NAD+. dovepress.com

In another study, 7-[4-(5-amino-1,3,4-thiadiazole-2-sulfonyl)]-1-piperazinyl fluoroquinolone derivatives were synthesized and screened for their activity against M. tuberculosis H37Rv. nih.gov The selected compounds demonstrated moderate activity, with a reported Minimum Inhibitory Concentration (MIC) of 10 µg/ml. nih.gov Research on 2-amino-5-R-1,3,4-thiadiazole derivatives also identified compounds with promising inhibitory activity; for example, 2-phenylamino-5-(4-fluorophenyl)-1,3,4-thiadiazole showed 69% inhibition of M. tuberculosis H37Rv at a concentration of 6.25 μg/mL. cbijournal.com

Analogues based on the 1,2,4-triazole ring have also been investigated. A study on 5-(thiophen-2-ylmethyl)-4H-1,2,4-triazole-3-thiol found that at concentrations of 0.1%, 0.5%, and 1.0%, the compound completely inhibited the growth of a pathogenic strain of M. bovis over a 90-day observation period, demonstrating a clear tuberculostatic effect. zsmu.edu.ua

The table below presents the antitubercular activity of selected pyrrolyl thiadiazole derivatives.

| Compound ID | Substituent (R) | MIC (µg/mL) |

| 4e | 4-F | 1.56 |

| 4f | 2,4-di-Cl | 3.12 |

| 5a | H | 1.56 |

| 5e | 4-F | 0.78 |

| 5f | 2,4-di-Cl | 1.56 |

| Data from in vitro activity against M. tuberculosis H37Rv. dovepress.com |

Antiviral Investigations

Research into benzylthio-substituted heterocyclic analogues has yielded promising results in the field of antiviral drug discovery. A study focused on a series of novel 5-(benzylthio)-1H-1,2,3-triazole-4-carboxamides, which are structural analogues of this compound. nih.gov These compounds were evaluated for their in vitro activity against several viruses, including human cytomegalovirus (HCMV) and varicella-zoster virus (VZV). nih.gov

One compound from this series, 5-(4-bromobenzylthio)-4-(N-phenylcarbamyl)-1H-1,2,3-triazole, demonstrated notable inhibitory activity against both HCMV and VZV. nih.gov The findings also suggested that the mechanism of action for these derivatives is independent of the viral thymidine (B127349) kinase (TK), an enzyme essential for the activation of many current anti-herpesvirus drugs. nih.gov This indicates a different mechanism of action and a potential pathway to overcome drug resistance. nih.gov The nature and position of substituents on the benzene (B151609) ring were found to significantly affect the antiviral activity. nih.gov

The broader class of 1,2,4-triazole derivatives has been reviewed for its antiviral properties against a range of viruses, including herpes simplex virus and HIV-1, further underscoring the potential of this heterocyclic core in developing new antiviral agents. nih.gov

The antiviral activity of a key 5-(benzylthio)-1,2,3-triazole analogue is detailed in the table below.

| Compound ID | Virus | EC50 (µM) |

| 7f | HCMV (AD-169) | 1.9 |

| 7f | HCMV (Davis) | 2.1 |

| 7f | TK- VZV (0-71) | 1.5 |

| 7f | TK+ VZV (YS) | 1.6 |

| EC50 values represent the concentration required for 50% inhibition of virus-induced cytopathogenicity. nih.gov |

Analgesic Studies

The 1,3,4-thiadiazole scaffold has been explored for its potential analgesic properties. Various studies have synthesized and tested 2,5-disubstituted-1,3,4-thiadiazole derivatives in vivo for analgesic and anti-inflammatory effects. thaiscience.infocmu.ac.th In one such study, a series of Schiff bases of 2,5-disubstituted-1,3,4-thiadiazoles were evaluated for their ability to reduce writhing in mice induced by acetic acid. thaiscience.info

The compound 5-(2-Mercaptophenyl)-2-{N-(4-methoxybenzylidene)-4-aminophenyl}-1,3,4-thiadiazole (6f) was identified as having a superior analgesic and anti-inflammatory profile with low incidence of gastric ulceration. thaiscience.info This highlights the potential of modifying the 2- and 5-positions of the 1,3,4-thiadiazole ring to develop effective analgesic agents. thaiscience.info Other research on N-[5-oxo-4-(arylsulfonyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]-amides also reported that all tested compounds possessed good antalgic action in the acetic acid writhing test. nih.gov Thiazole derivatives incorporating a pyrazole (B372694) moiety have also been synthesized and shown to exhibit mild to good analgesic activities in tail immersion tests in mice. researchgate.net

The table below shows the analgesic activity of selected 1,3,4-thiadiazole derivatives.

| Compound ID | Structure | % Inhibition of Writhing |

| 6a | 5-(2-Mercaptophenyl)-2-{N-(benzylidene)-4-aminophenyl}-1,3,4-thiadiazole | 45.42 |

| 6b | 5-(2-Mercaptophenyl)-2-{N-(4-chlorobenzylidene)-4-aminophenyl}-1,3,4-thiadiazole | 59.35 |

| 6c | 5-(2-Mercaptophenyl)-2-{N-(4-nitrobenzylidene)-4-aminophenyl}-1,3,4-thiadiazole | 55.45 |

| 6f | 5-(2-Mercaptophenyl)-2-{N-(4-methoxybenzylidene)-4-aminophenyl}-1,3,4-thiadiazole | 65.48 |

| Indomethacin | Standard | 72.35 |

| Data from the acetic acid-induced writhing test in mice. thaiscience.info |

Inhibition of c-Jun N-terminal Kinase (JNK)

The c-Jun N-terminal kinases (JNKs) are serine/threonine protein kinases that are activated by various stress stimuli and are implicated in diseases such as type-2 diabetes, inflammation, and cancer. nih.gov This has made them an attractive target for therapeutic inhibitors. Research has focused on developing substrate competitive inhibitors that bind to the docking site of the kinase, preventing its interaction with substrates like JIP-1. nih.gov

A series of thiadiazole derivatives were designed and investigated as potential allosteric, substrate competitive inhibitors of JNK. nih.gov These inhibitors were developed to target the JIP-1 docking site on the JNK protein. nih.gov While this particular study found that incorporating aryl- and benzyl-thio-ethers into their specific triazole-based scaffold led to a drop in activity, it established the thiadiazole ring as a viable core for designing JNK inhibitors. nih.gov The research provided a foundation for further optimization of thiadiazole-based compounds to improve properties such as cellular potency, solubility, and plasma stability for potential clinical applications. nih.gov The general approach involves creating small molecules that can effectively compete with the D-domain of JNK substrates, thereby inhibiting the kinase activity. nih.gov

Structure Activity Relationship Sar Studies and Molecular Design Principles

Impact of Substituents on the Thiadiazole Ring System

The thiadiazole ring serves as a crucial scaffold, and its substitution pattern significantly modulates the compound's interaction with biological targets. The nature, position, and orientation of substituents can dramatically alter the electronic and steric properties of the molecule, thereby influencing its activity.

The benzylthio moiety at the 5-position of the thiadiazole ring is a critical determinant of biological activity. The nature of the linker atom—specifically, whether it is a sulfide (S) or a more oxidized sulfonyl (SO2) group—profoundly impacts the compound's reactivity and pharmacological effects.

Studies on related thiadiazole structures have shown that the oxidation state of the sulfur linker is a key factor. For instance, in a series of 1,3,4-thiadiazole (B1197879) derivatives, the replacement of a sulfide group with a sulfinyl (SO) group was found to increase the inhibition of hepatitis B virus DNA mdpi.com. Further investigation into 3-chloro-5-substituted-1,2,4-thiadiazoles revealed that those with sulfonyl (SO2) and sulfinyl (SO) substituents at the 5-position exhibit outstanding reactivity towards thiols in aqueous solutions. nih.gov. This reactivity is crucial as it suggests a mechanism of action involving the modification of cysteine residues in target proteins. The sulfonyl-substituted thiadiazoles were found to be rapid and selective modifiers of solvent-accessible free-thiol groups on proteins, making them superior to commonly used reagents like N-ethyl maleimide for blocking these groups. nih.gov. This high reactivity of the sulfonyl linker points to its role as an effective leaving group, facilitating covalent modification of biological targets. nih.gov.

Substituents on the aromatic ring of the benzyl (B1604629) unit play a pivotal role in modulating the biological activity through electronic and steric effects. The type and position of these substituents can fine-tune the molecule's affinity for its target.

Halogens: The introduction of halogen atoms such as chlorine, fluorine, and bromine is a common strategy in drug design. In a study of 1,3,4-thiadiazole derivatives containing a cyclic imide, compounds with a strong electron-withdrawing fluorine atom at the para position showed potent antibacterial activity mdpi.com. Similarly, para-substituted halogen derivatives of thiazolidin-4-one analogues bearing a 1,3,4-thiadiazole moiety demonstrated remarkable potential against the MCF-7 cancer cell line nih.gov. The antiviral activity of some thiadiazole derivatives was also enhanced by di-halogen substitution on the phenyl ring, with the potency order being 2,4-Br₂ > 2,4-Cl₂ > 2,4-F₂ mdpi.com.

Methoxy Groups: The presence of methoxy (-OCH₃) groups on the phenyl ring has been shown to be highly favorable for activity. In a series of 1,2,4-thiadiazole (B1232254) derivatives evaluated as adenosine A3 receptor antagonists, a methoxy group at the 4-position of the phenyl ring led to a great increase in binding affinity and selectivity nih.gov. The importance of the methoxy substituent is further underscored in studies of 1,3,4-thiadiazoles, where compounds with a 3,4,5-trimethoxyphenyl group exhibited very high cytotoxic activity against the MCF-7 breast cancer cell line nih.gov.

Nitro Groups: Electron-withdrawing nitro (-NO₂) groups also significantly influence biological activity. In one study, a derivative featuring a 4-nitrophenyl group showed a high binding affinity in molecular docking studies with its target enzyme researchgate.net. Another structure-activity relationship study indicated that the presence of two nitro groups on the benzyl moiety was crucial for excellent activity against M. tuberculosis strains, and the removal or substitution of these groups led to a decrease or loss of activity mdpi.com.

The table below summarizes the influence of various aromatic substituents on the biological activity of thiadiazole derivatives based on findings from related compound series.

| Substituent | Position on Phenyl Ring | Observed Effect on Biological Activity | Compound Class Studied |

| Fluorine | para | Potent antibacterial activity | 1,3,4-Thiadiazole derivatives mdpi.com |

| Halogens (general) | para | Remarkable potential against MCF-7 cancer cell line | Thiazolidin-4-one-thiadiazole hybrids nih.gov |

| Dibromo | 2,4 | Significant antiviral potential | 1,2,3-Thiadiazole (B1210528) derivatives mdpi.com |

| Methoxy | 4 (para) | Greatly increased binding affinity and selectivity | 1,2,4-Thiadiazole derivatives nih.gov |

| Trimethoxy | 3,4,5 | High cytotoxic activity against MCF-7 cells | 1,3,4-Thiadiazole derivatives nih.gov |

| Nitro | 4 (para) | High binding affinity in docking studies | 1,3,4-Thiadiazole derivatives researchgate.net |

| Dinitro | 3,5 | Excellent activity against M. tuberculosis | Benzylsulfanyl-thiadiazole derivatives mdpi.com |

The strategy of molecular hybridization, which involves incorporating other heterocyclic rings into the thiadiazole scaffold, has led to the development of novel compounds with enhanced and diverse biological activities.

Triazole Hybrids: The fusion or linking of a triazole ring with a thiadiazole core has yielded compounds with potent antimicrobial properties. A series of 3,6-disubstituted-1,2,4-triazolo[3,4-b]-1,3,4-thiadiazole derivatives showed antibacterial activity that was more potent than reference drugs like ampicillin and streptomycin nih.gov. The antifungal activity of these hybrids was also found to be up to 80-fold higher than ketoconazole nih.gov.

Oxadiazole Hybrids: The 1,3,4-oxadiazole ring is a well-known bioisostere of the 1,3,4-thiadiazole ring researchgate.net. Hybrid molecules containing both scaffolds have been extensively investigated. The synthesis of thiazolidin-4-one analogues bearing either a 1,3,4-oxadiazole or a 1,3,4-thiadiazole moiety resulted in derivatives with significant anticancer, antimicrobial, and antioxidant potential nih.gov. The bioisosteric replacement allows for the fine-tuning of physicochemical properties and biological activity.

Thiazole (B1198619) Hybrids: The combination of thiazole and thiadiazole rings has also proven to be a successful design strategy. Novel 1,3,4-thiadiazole-based thiazoles have been synthesized and evaluated for their anticancer effects, with some compounds showing high activity against liver cancer cell lines tandfonline.com. The incorporation of different pharmacophores into a single molecule can significantly alter and often enhance the activity of the resulting compound mdpi.com.

Modifications at the Thiol and Hydroxyl Positions

Modifications at the 5-thio position are central to the molecule's function. As discussed previously, the conversion of the sulfide linker to a sulfinyl or sulfonyl group dramatically increases reactivity towards biological thiols nih.gov. Furthermore, studies on related heterocyclic systems have shown that S-substitution on the core ring is crucial for potency. For instance, S-substituted thiazolyl-1,3,4-oxadiazole derivatives exhibited enhanced antimicrobial activity compared to their counterparts with a free thiol (SH) group mdpi.com. This suggests that while the thiol group is a key reactive center, its derivatization, such as in the form of a benzylthio group, is essential for targeted biological activity. Research on 5-substituted-1,3,4-thiadiazole-2-thiols has focused on modifications at the 5-position while maintaining the thiol group at the 2-position, indicating the importance of this functional group for antioxidant activity researchgate.net.

While specific SAR data on the 3-hydroxy group of 5-benzylthio-3-hydroxy-1,2,4-thiadiazole is not extensively detailed in the available literature, in general, hydroxyl groups on heterocyclic scaffolds can act as crucial hydrogen bond donors and acceptors, facilitating interaction with receptor sites. Its modification, for example, through alkylation or esterification, would alter the molecule's polarity and hydrogen bonding capacity, which would be expected to modulate its biological activity.

Stereochemical Considerations in Activity Modulation

Stereochemistry plays a vital role in the interaction of small molecules with chiral biological macromolecules like enzymes and receptors. While specific studies on the stereochemical aspects of this compound are limited, the principles of stereoisomerism are fundamental to its design. The synthesis of chiral 1,3,4-thiadiazole-based bis-arylsulfonamides for HIV treatment highlights that chirality is a considered factor in the design of bioactive thiadiazoles mdpi.com. If a chiral center were introduced into the benzyl unit or any other part of the molecule, it would be expected that the resulting enantiomers or diastereomers would exhibit different biological activities and potencies. One enantiomer may fit optimally into a receptor's binding site, while the other may have a weaker interaction or interact with a different target altogether. Therefore, controlling the stereochemistry is a critical aspect of optimizing the therapeutic potential of these compounds.

Ligand Efficiency and Drug-likeness Principles in Thiadiazole Design

In modern drug discovery, potency alone is insufficient; a successful drug candidate must also possess favorable physicochemical and pharmacokinetic properties, often referred to as "drug-likeness." Key principles, such as Lipinski's Rule of Five, are used to guide the design of orally bioavailable drugs.

Studies on various thiadiazole-based heterocyclic systems have analyzed these properties. For instance, an analysis of thiazolo[3,2-b] mdpi.comnih.govtandfonline.comtriazole and imidazo[2,1-b] mdpi.comnih.govresearchgate.netthiadiazole derivatives showed good gastrointestinal absorption and a safe toxicity profile based on in silico predictions nih.gov. Lipophilicity, often expressed as the logarithm of the partition coefficient (log P), is a critical parameter. Computational tools are frequently used to estimate log P values to ensure they fall within an optimal range for drug absorption and distribution nih.govsemanticscholar.org.

The drug-likeness of thiadiazole derivatives is assessed by calculating properties such as molecular weight, number of hydrogen bond donors and acceptors, and polar surface area orientjchem.org. Adherence to these principles is crucial for the development of thiadiazole derivatives as potential drug candidates. For example, a predictive study of 1,3-thiazole derivatives identified a potent drug candidate based on its favorable drug-likeness score, even though it slightly violated one of Lipinski's rules orientjchem.org. This highlights that these rules are guidelines, and a comprehensive assessment of absorption, distribution, metabolism, and excretion (ADME) properties is necessary in the design of new thiadiazole-based therapeutic agents nih.govsemanticscholar.org.

Computational Chemistry and in Silico Approaches in Thiadiazole Research

Molecular Docking Studies

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is crucial for understanding potential therapeutic applications.

Ligand-Target Protein Interactions and Binding Affinity Prediction

For 5-Benzylthio-3-hydroxy-1,2,4-thiadiazole, molecular docking simulations would be employed to screen its binding potential against various protein targets implicated in disease. The process involves computationally placing the thiadiazole molecule into the active site of a target protein. Algorithms then calculate the most stable binding conformation and estimate the binding affinity, often expressed as a docking score or binding energy (e.g., in kcal/mol). A lower binding energy generally indicates a more stable and potentially more potent interaction.

However, a search of scientific databases yields no specific studies that have reported the binding affinity or protein interactions for this compound.

Identification of Key Binding Poses and Active Site Interactions

Following the prediction of a binding pose, a detailed analysis would identify the specific intermolecular interactions between this compound and the amino acid residues of the target's active site. These interactions can include hydrogen bonds, hydrophobic interactions, van der Waals forces, and pi-pi stacking. Identifying these key interactions is fundamental to explaining the molecule's mechanism of action and for guiding future structural modifications to enhance potency and selectivity.

Currently, there are no published data detailing the binding poses or specific active site interactions for this compound with any biological target.

Density Functional Theory (DFT) and Quantum Mechanical (QM) Calculations

DFT and other quantum mechanical methods are used to investigate the electronic properties of a molecule, offering profound insights into its intrinsic stability, reactivity, and spectroscopic characteristics.

Analysis of Electronic Structure and Reactivity Descriptors

DFT calculations for this compound would determine its optimal 3D geometry and analyze its electronic structure. Key outputs include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of chemical reactivity and kinetic stability. Other reactivity descriptors, such as electrostatic potential maps, would reveal the electron-rich and electron-deficient regions of the molecule, predicting sites susceptible to electrophilic or nucleophilic attack.

Despite the power of this technique, specific DFT analyses focused on the electronic structure and reactivity of this compound have not been found in the reviewed literature.

Prediction of Spectroscopic Data

Computational methods are capable of predicting various spectroscopic data, which can be used to validate experimentally synthesized compounds. For this compound, DFT calculations could predict its infrared (IR), UV-Visible, and Nuclear Magnetic Resonance (NMR) spectra. Comparing these computationally predicted spectra with experimental data helps confirm the molecular structure. This approach is particularly useful for characterizing novel compounds.

No published studies were found that provide predicted spectroscopic data for this compound.

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations provide a dynamic view of molecular systems over time. An MD simulation of this compound, typically complexed with a protein target identified from docking, would simulate the movements of every atom in the system. This allows for the assessment of the stability of the ligand-protein complex, the conformational changes that may occur upon binding, and a more refined calculation of binding free energies.

A literature search did not yield any molecular dynamics simulation studies involving this compound.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.gov By quantifying how variations in molecular features affect a compound's potency, QSAR models can predict the activity of new, unsynthesized analogs, thereby prioritizing synthetic efforts and reducing the time and cost of drug discovery. ymerdigital.com

In the context of thiadiazole research, QSAR studies have been instrumental in identifying the critical physicochemical and structural descriptors that govern their biological effects. For instance, research on 1,3,4-thiadiazole (B1197879) derivatives has utilized multiple linear regression (MLR) to develop robust QSAR models. ymerdigital.comresearchgate.net These models often incorporate a variety of molecular descriptors, including:

Electronic Descriptors: Such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which provide insights into a molecule's reactivity and ability to participate in charge-transfer interactions. proquest.com

Lipophilic Descriptors: Like the partition coefficient (Log P), which is crucial for understanding a compound's membrane permeability and distribution. proquest.com

Steric or Topological Descriptors: Including molecular weight and van der Waals volume, which relate to the size and shape of the molecule and its fit within a biological target. proquest.com

A hypothetical QSAR study on a series of analogs of this compound might involve synthesizing a library of related compounds and evaluating their biological activity against a specific target. The resulting data could be used to build a QSAR model, as illustrated in the table below.

| Compound | Substituent (R) | LogP | HOMO (eV) | LUMO (eV) | Biological Activity (IC₅₀, µM) |

| This compound | H | 3.2 | -6.5 | -1.2 | 5.8 |

| Analog 1 | 4-Cl | 3.9 | -6.7 | -1.5 | 2.1 |

| Analog 2 | 4-OCH₃ | 3.0 | -6.3 | -1.1 | 8.5 |

| Analog 3 | 4-NO₂ | 3.1 | -7.1 | -2.0 | 1.2 |

This table represents hypothetical data for illustrative purposes.

The development of a predictive QSAR model relies on its statistical validation to ensure its robustness and predictive power. ymerdigital.com Such a model for this compound and its derivatives would be invaluable for guiding further structural modifications to enhance its desired biological activity.

Virtual Screening and Lead Optimization

Virtual screening is a computational technique used in the early stages of drug discovery to search large libraries of small molecules in order to identify those structures that are most likely to bind to a drug target, typically a protein receptor or enzyme. researchgate.net This process can significantly narrow down the number of compounds that need to be screened experimentally. For a compound like this compound, virtual screening can be employed to identify its potential biological targets or to find other compounds with similar or better binding potential.

Once a lead compound such as this compound is identified, the process of lead optimization begins. This involves the iterative design and synthesis of analogs to improve properties such as potency, selectivity, and pharmacokinetic profile. Computational methods play a crucial role in this phase.

Molecular docking is a key tool in both virtual screening and lead optimization. It predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.gov For this compound, docking studies could reveal its binding mode within the active site of a target protein. This information is critical for understanding the molecular basis of its activity and for designing modifications that enhance binding affinity. For example, docking might show that the benzylthio group occupies a hydrophobic pocket, while the hydroxyl group forms a key hydrogen bond with a specific amino acid residue.

The insights from docking can guide the optimization process. For instance, if a vacant hydrophobic pocket is identified near the benzyl (B1604629) group, analogs with larger or more optimally shaped hydrophobic substituents could be designed and synthesized. The predicted binding affinity of these new analogs can be estimated using scoring functions, helping to prioritize which compounds to synthesize.

A typical workflow for virtual screening and lead optimization of a thiadiazole compound is outlined below:

| Step | Description | Key Computational Tools |

| 1. Target Identification | Identify a biologically relevant protein target. | Bioinformatics databases, literature mining. |

| 2. Library Preparation | Prepare a database of small molecules for screening. | Chemical structure databases (e.g., ZINC, PubChem). |

| 3. Virtual Screening | Dock the library of compounds into the target's active site. | Docking software (e.g., AutoDock, Glide). |

| 4. Hit Identification | Analyze docking scores and poses to select promising "hits". | Scoring functions, visual inspection. |

| 5. Lead Optimization | Iteratively modify the lead compound to improve activity and properties. | Molecular docking, QSAR, molecular dynamics simulations. nih.gov |

Through these computational approaches, the development of this compound as a potential therapeutic agent can be pursued in a more rational and efficient manner.

Future Perspectives and Research Challenges for 5 Benzylthio 3 Hydroxy 1,2,4 Thiadiazole

Development of Novel Synthetic Methodologies

The advancement of 5-Benzylthio-3-hydroxy-1,2,4-thiadiazole as a therapeutic candidate is contingent on the development of efficient, scalable, and versatile synthetic routes. Current research on related thiadiazole compounds provides a foundation for future synthetic exploration.

Future synthetic strategies could focus on:

One-Pot Reactions: Developing one-pot synthesis methods, which have been successful for other thiadiazole derivatives, could improve efficiency and yield. For instance, some 3,6-disubstituted-1,2,4-triazolo-[3,4-b]-1,3,4-thiadiazole derivatives have been prepared by condensing 4-amino-5-substituted-3-mercapto-(4H)1,2,4-triazoles with aromatic acids in a one-pot reaction. 20.198.91

Microwave-Assisted Synthesis: This technique can significantly reduce reaction times and improve yields. Its application to the synthesis of this compound and its analogues could accelerate the generation of compound libraries for screening.

Combinatorial Chemistry: Employing combinatorial approaches to create a diverse library of derivatives by modifying the benzyl (B1604629) and thioether moieties. This would facilitate comprehensive Structure-Activity Relationship (SAR) studies. For example, various N-(5-(substituted-benzylthio)-1,3,4-thiadiazole-2-yl) acetamide (B32628) derivatives have been synthesized to explore their anticancer potential, demonstrating the feasibility of modifying the benzylthio portion of the molecule. ijcce.ac.irijpsonline.comnih.gov

Flow Chemistry: For scalable and safe production, continuous flow reactors offer precise control over reaction parameters, which can be crucial for optimizing the synthesis of this heterocyclic compound.

A significant challenge lies in achieving regioselective synthesis, particularly when creating more complex derivatives, to ensure the desired 1,2,4-thiadiazole (B1232254) isomer is produced without contamination from other isomers like 1,3,4-thiadiazole (B1197879). isres.org

Exploration of New Biological Targets and Disease Indications

The thiadiazole scaffold is a "privileged structure" in medicinal chemistry, known for its presence in compounds with a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. isres.orgnih.gov A primary future objective for this compound is the systematic exploration of its biological targets to identify potential therapeutic applications.

Anticancer Potential: Many 1,3,4-thiadiazole derivatives have shown potent cytotoxic effects against various cancer cell lines. mdpi.commdpi.commdpi.comnih.gov Research has identified protein kinases as a key target family. nih.gov

Kinase Inhibition: Derivatives of N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)benzamide have been identified as dual inhibitors of Abl and Src tyrosine kinases. nih.gov Future studies should investigate whether this compound or its analogues can inhibit these or other kinases implicated in cancer, such as Bcr-Abl. nih.gov

Sirtuin Inhibition: A series of 5-benzyl-1,3,4-thiadiazole-2-carboxamides were found to be selective inhibitors of Sirtuin 2 (SIRT2), a target in neurodegenerative diseases, inflammation, and cancer. nih.gov This suggests that the 5-benzylthio moiety is compatible with activity against this enzyme class.

Other Potential Indications:

Neurodegenerative Diseases: Given that SIRT2 inhibitors are being explored for diseases like Alzheimer's, investigating the neuroprotective potential of this compound is a logical next step. isres.orgnih.gov

Antimicrobial Activity: Thiadiazoles are core components of various antimicrobial drugs. nih.govmdpi.com Screening against a panel of bacteria and fungi could uncover new antimicrobial leads.

Antileishmanial Activity: Novel 5-(nitrothiophen-2-yl)-1,3,4-thiadiazoles with a thio pendant at the C-2 position have shown promising activity against Leishmania major, indicating another potential avenue for research. nih.gov

The main challenge will be to deconvolve the specific activity of the 1,2,4-thiadiazole core from the well-documented activities of the 1,3,4-thiadiazole isomer and to identify unique targets for this specific compound.

| Compound Class/Derivative | Biological Target/Disease Area | Key Findings | Reference |

|---|---|---|---|

| N-(5-(Substituted-benzylthio)-1,3,4-thiadiazole-2-yl) acetamides | Anticancer (Prostate, Breast, Glioblastoma) | Electron-withdrawing groups on the benzyl ring enhanced anticancer properties. Compound 3g showed an IC50 of 9 μM against the MDA breast cancer cell line. | ijcce.ac.irnih.gov |

| N-(5-Nitrothiazol-2-yl)-2-((5-((4-(trifluoromethyl)phenyl)amino)-1,3,4-thiadiazol-2-yl)thio)acetamide | Anticancer (Chronic Myelogenous Leukemia) | Inhibited the Abl protein kinase with an IC50 value of 7.4 µM and was selective against the Bcr-Abl positive K562 cell line. | nih.gov |

| 5-benzyl-1,3,4-thiadiazole-2-carboxamides | SIRT2 Inhibition (Cancer, Neurodegeneration) | Compound ST29 showed an IC50 of 38.69 μM for SIRT2 with excellent selectivity over SIRT1 and SIRT3. | nih.gov |

| 5-(4-chlorophenyl)-1,3,4-thiadiazole derivatives | Anticancer (Liver, Breast) | Compounds 4e and 4i displayed high cytotoxic activity and induced cell cycle arrest at the S and G2/M phases. | mdpi.comnih.gov |

Advancements in Targeted Drug Delivery Systems

A major hurdle in cancer therapy and other treatments is the lack of specificity of therapeutic agents, leading to side effects on healthy tissues. Targeted drug delivery systems (TDDS) aim to concentrate a drug at the site of disease, improving efficacy and reducing toxicity. ijper.org For a molecule like this compound, future research should explore conjugation or encapsulation within various nanocarriers.

Potential TDDS strategies include:

Liposomes: These lipid-based vesicles can encapsulate both hydrophilic and hydrophobic drugs, protecting them from degradation and controlling their release.

Nanoparticles: Gold or polymer-based nanoparticles can be functionalized with targeting ligands (e.g., antibodies, peptides) that recognize specific receptors on diseased cells, such as cancer cells. ijper.org

Nanoshells and Nanotubes: These structures offer unique physical properties for drug delivery and can be designed for controlled release triggered by external stimuli like light or pH changes. ijper.org

Virosomes: These are reconstituted viral envelopes that can be used as a delivery system, leveraging the natural ability of viruses to enter cells. ijper.org

The key challenge is to design a stable and effective TDDS for this specific thiadiazole. This involves ensuring the drug can be loaded efficiently without losing its activity and that the carrier successfully navigates the biological environment to reach its intended target before being cleared from the body. nih.gov

Addressing Issues of Drug Resistance and Selectivity

The development of drug resistance is a critical obstacle in chemotherapy, necessitating a continuous search for novel agents that can circumvent these mechanisms. ijcce.ac.ir Furthermore, achieving high selectivity for a biological target is crucial to minimize off-target effects.

Future research on this compound must address:

Selectivity: As seen with related compounds that achieve selectivity for SIRT2 over other sirtuins, medicinal chemistry efforts should focus on modifying the structure of this compound to enhance its binding affinity for a specific target while reducing interaction with others. nih.gov This involves detailed SAR and computational docking studies.

Mechanisms of Resistance: Investigating the compound's efficacy in drug-resistant cell lines is essential. If resistance is observed, studies should aim to understand the underlying mechanisms (e.g., drug efflux pumps, target mutation) to guide the design of next-generation derivatives.

Combination Therapy: Exploring the use of this compound in combination with existing drugs could be a powerful strategy. It may act synergistically to enhance therapeutic effects or resensitize resistant cells to standard treatments.

The primary challenge is the iterative and resource-intensive nature of optimizing a lead compound for both potency against resistant strains and high target selectivity.

Integration of Artificial Intelligence and Machine Learning in Drug Discovery

Artificial intelligence (AI) and machine learning (ML) are revolutionizing the drug discovery pipeline by accelerating processes that were once slow and costly. nih.govnih.gov The application of these computational tools holds immense promise for the future development of this compound.

AI and ML can be integrated in several key areas:

Target Identification and Validation: AI algorithms can analyze vast biological datasets (genomics, proteomics) to identify and validate novel biological targets for which this thiadiazole compound might have a high binding affinity. nih.govpremierscience.com

Virtual Screening and De Novo Design: ML models can rapidly screen virtual libraries of millions of compounds to predict their activity against a specific target. premierscience.com Generative AI models can also design entirely new molecules (de novo design) based on desired properties, creating novel analogues of this compound optimized for potency and selectivity. crimsonpublishers.com

Prediction of Physicochemical Properties: AI can predict crucial drug-like properties, such as solubility, bioavailability, and potential toxicity (in silico ADME/T), early in the discovery process. nih.gov This allows researchers to prioritize compounds with a higher likelihood of success, saving time and resources.

Synthesis Planning: AI tools can assist in devising the most efficient synthetic routes for the target compound and its derivatives, a process known as retrosynthesis. bohrium.com

Q & A

Q. What are the foundational synthetic routes for 5-Benzylthio-3-hydroxy-1,2,4-thiadiazole, and how do reaction conditions influence yield?

Synthesis typically involves cyclocondensation of thioamide precursors with sulfur-containing reagents. For example, analogs like 5-amino-3-phenyl-1,2,4-thiadiazole are synthesized via refluxing thiourea derivatives with chlorinating agents in ethanol, followed by benzylation . Key factors affecting yield include:

- Solvent choice : Polar aprotic solvents (e.g., DMF) enhance reactivity but may require strict temperature control.

- Catalysts : Acidic conditions (e.g., glacial acetic acid) promote cyclization, as seen in triazole-thiadiazole hybrid syntheses .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate eluent) is critical for isolating pure thiadiazole derivatives .

Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure of this compound?

- ¹H NMR : The hydroxy (-OH) proton appears as a singlet at δ 10–12 ppm, while benzylthio protons resonate as a multiplet at δ 7.2–7.5 ppm.

- ¹³C NMR : The thiadiazole ring carbons are observed at δ 160–170 ppm, with benzyl carbons at δ 125–140 ppm .

- IR : Strong absorption bands at 3200–3400 cm⁻¹ (O-H stretch) and 650–750 cm⁻¹ (C-S stretch) confirm functional groups .

- MS : Molecular ion peaks (M⁺) and fragmentation patterns validate the molecular formula, e.g., [M+H]⁺ at m/z 265 for C₉H₈N₂OS₂ .

Advanced Research Questions

Q. What strategies optimize the bioactivity of this compound derivatives against cancer cell lines?

- Substituent engineering : Introducing electron-withdrawing groups (e.g., nitro, chloro) at the benzyl position enhances cytotoxicity. For instance, 5-(4-chlorophenyl) analogs show IC₅₀ values <10 µM against HCT-116 colon cancer cells .

- Combination therapies : Synergistic effects with cisplatin or doxorubicin are evaluated via Chou-Talalay combination indices .

- Mechanistic studies : Western blotting and flow cytometry assess apoptosis induction (e.g., caspase-3 activation) and cell cycle arrest (G1/S phase) .

Q. How do tautomeric equilibria and solvation effects influence the reactivity of this compound?

Thiadiazoles exhibit keto-enol tautomerism, which impacts binding to biological targets. Computational studies (DFT, solvation models like PCM) reveal:

Q. How can researchers resolve contradictions in reported biological activity data for thiadiazole derivatives?

- Meta-analysis : Compare IC₅₀ values across studies using standardized assays (e.g., MTT vs. SRB) and cell lines (e.g., HeLa vs. MCF-7) .

- Structural validation : Ensure synthesized compounds are >95% pure (HPLC) to exclude confounding effects from impurities .

- Dose-response curves : Use nonlinear regression models to quantify potency and efficacy thresholds .

Methodological Challenges

Q. What are the limitations of Suzuki-Miyaura coupling for functionalizing this compound?

- Steric hindrance : Bulky substituents on the thiadiazole ring reduce coupling efficiency with aryl boronic acids. Yields drop from 75% (phenyl) to <30% (2-naphthyl) .

- Side reactions : Competing hydrolysis of the thiadiazole ring occurs under basic conditions (e.g., Na₂CO₃), requiring inert atmospheres (N₂/Ar) .

Q. How to mitigate instability of this compound in aqueous media?

- Lyophilization : Store the compound as a lyophilized powder at -20°C to prevent hydrolysis of the thioether bond .

- Buffered solutions : Use phosphate buffer (pH 7.4) with 1% DMSO to maintain solubility and stability during bioassays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.